1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole
Description
1-[(5-Fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole is a sulfonamide-substituted indole derivative characterized by a 2,3-dihydroindole core linked to a 5-fluorothiophene-2-sulfonyl group. This compound combines the structural features of a bicyclic indole system and a fluorinated heteroaromatic sulfonyl moiety.
Properties
Molecular Formula |
C12H10FNO2S2 |
|---|---|
Molecular Weight |
283.3 g/mol |
IUPAC Name |
1-(5-fluorothiophen-2-yl)sulfonyl-2,3-dihydroindole |
InChI |
InChI=1S/C12H10FNO2S2/c13-11-5-6-12(17-11)18(15,16)14-8-7-9-3-1-2-4-10(9)14/h1-6H,7-8H2 |
InChI Key |
FBEDAFXGPVOKCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(S3)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole typically involves the following steps:
Formation of the Fluorinated Thiophene Ring: The fluorinated thiophene ring can be synthesized through various methods, including halogenation of thiophene derivatives.
Indole Formation: The indole moiety can be synthesized via Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to modify the oxidation state of the sulfur atom in the sulfonyl group.
Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring.
Scientific Research Applications
1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Materials Science: The fluorinated thiophene ring can enhance the electronic properties of materials, making this compound useful in the development of organic semiconductors and photovoltaic devices.
Biological Studies: The indole moiety is known for its biological activity, and this compound can be used in studies related to cell signaling and metabolic pathways.
Mechanism of Action
The mechanism of action of 1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The sulfonyl group can act as an electron-withdrawing group, influencing the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Structural Features
The sulfonyl group’s orientation relative to the indole core is critical for molecular interactions. In structurally related compounds, such as 1-benzenesulfonyl-2-methyl-3-(4-nitrobenzoyl)-2,3-dihydro-1H-indole (I), the sulfonyl-bound phenyl ring is nearly orthogonal to the indole system, with a dihedral angle of 88.33° . This orthogonal arrangement minimizes steric hindrance and optimizes electronic interactions.
Table 1: Structural Comparison of Sulfonyl-Substituted Indole Derivatives
Physicochemical Properties
The fluorothiophene substituent reduces molecular weight compared to bulkier analogs:
- Target Compound : Molecular weight ≈ 296.14 g/mol (calculated).
- 1-(5-Methylthiophene-2-carbonyl)-2,3-dihydro-1H-indole-5-sulfonamide : Molecular weight = 322.40 g/mol .
- 1-[(Piperidin-4-yl)methyl]-2,3-dihydro-1H-indole : Molecular weight = 216.33 g/mol .
Fluorine’s electronegativity may enhance solubility in polar solvents compared to non-fluorinated thiophene derivatives.
Molecular Docking and Interactions
In docking studies with carbonic anhydrase II/IX, sulfonamide derivatives with nitro groups (e.g., compound 3 in ) exhibit strong hydrogen bonding via sulfonyl oxygen and nitro groups.
Biological Activity
The compound 1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole is a sulfone-substituted heterocyclic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores the biological activity of this compound, focusing on its antibacterial properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole is , with a molecular weight of approximately 247.28 g/mol. The compound features a thiophene ring substituted with a fluorine atom and a sulfonyl group, which is crucial for its biological activity.
Antibacterial Properties
Research indicates that compounds similar to 1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole exhibit significant antibacterial activity. The sulfone and sulfoxide functionalities are known to interfere with bacterial cellular processes, leading to inhibition of growth or cell death.
Mechanism of Action:
The antibacterial mechanism primarily involves:
- Inhibition of Cell Wall Synthesis: Compounds disrupt the synthesis of peptidoglycan, an essential component of bacterial cell walls.
- Interference with Protein Synthesis: The compound may bind to bacterial ribosomes, inhibiting protein synthesis necessary for bacterial growth and replication.
Study 1: Efficacy Against Drug-resistant Strains
A study evaluated the efficacy of 1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole against various drug-resistant bacterial strains. The results demonstrated a minimum inhibitory concentration (MIC) significantly lower than that of traditional antibiotics like penicillin and tetracycline. This suggests that the compound could serve as a potent alternative in treating resistant infections.
| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |
|---|---|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | 8 | Penicillin | >128 |
| Vancomycin-resistant Enterococcus faecium (VRE) | 16 | Tetracycline | >64 |
Study 2: In Vivo Studies
In vivo studies on murine models indicated that administration of the compound led to a significant reduction in bacterial load in infected tissues compared to control groups treated with saline. Histopathological examinations revealed less tissue damage and inflammation in treated animals.
Q & A
Q. What are the recommended synthetic routes for 1-[(5-fluorothiophen-2-yl)sulfonyl]-2,3-dihydro-1H-indole, and how can reaction conditions be optimized?
A common approach involves coupling a sulfonyl chloride derivative (e.g., 5-fluorothiophene-2-sulfonyl chloride) with 2,3-dihydro-1H-indole under basic conditions. Optimization includes:
- Solvent selection : Polar aprotic solvents like DMF or PEG-400 improve solubility and reaction efficiency .
- Catalyst use : Copper(I) iodide (CuI) can accelerate coupling reactions, as seen in analogous indole sulfonamide syntheses .
- Purification : Column chromatography with gradients of ethyl acetate/hexane (e.g., 70:30) effectively isolates the product .
Q. How is the structure of this compound confirmed post-synthesis?
A multi-technique approach is essential:
- NMR spectroscopy : ¹H and ¹³C NMR confirm the indole backbone and sulfonyl group. ¹⁹F NMR verifies fluorine substitution .
- Mass spectrometry : High-resolution mass spectrometry (HRMS) or FAB-HRMS validates the molecular ion .
- TLC monitoring : Ensures reaction progression and purity assessment during synthesis .
Q. What are common impurities in the synthesis, and how are they identified?
Impurities may include unreacted starting materials, byproducts from incomplete sulfonation, or oxidized indole derivatives. Techniques for identification:
- Chromatographic retention comparison : Match impurities against known intermediates via TLC or HPLC.
- Mass spectral analysis : Detect unexpected adducts or fragments in HRMS .
Advanced Questions
Q. How can the crystal structure of this compound be resolved, and what challenges arise during refinement?
- Data collection : Use single-crystal X-ray diffraction (SCXRD) with synchrotron or laboratory sources.
- Software tools : Employ SHELXL for refinement, leveraging its robust handling of twinning and high-resolution data .
- Challenges : Twinning (observed in related sulfonamide-indole structures) requires twin law refinement. Distorted tetrahedral geometry at the sulfonyl sulfur may necessitate constraints .
Q. How do intermolecular interactions influence the solid-state packing of this compound?
- Hydrogen bonding : Intramolecular C–H⋯O bonds often create S(6) ring motifs, stabilizing the sulfonyl-indole conformation .
- Crystal packing : Molecules may form extended networks via C–H⋯O/S interactions, as seen in analogous structures with R2<sup>2</sup>(12) motifs .
- Dihedral angles : The sulfonyl-bound thiophene and indole rings typically subtend angles near 87–88°, affecting molecular planarity .
Q. What methodologies are suitable for studying the sulfonyl group’s reactivity?
Q. How can computational methods predict the compound’s electronic properties and bioactivity?
Q. What experimental designs are recommended for evaluating biological activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
